"5-Phenylisoxazole-4-carboxylic acid synthesis and characterization"
"5-Phenylisoxazole-4-carboxylic acid synthesis and characterization"
An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenylisoxazole-4-carboxylic acid
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Derivatives of isoxazole are known to exhibit a wide spectrum of biological activities, including anti-tumor, antiviral, hypoglycemic, and antifungal properties.[1] The 5-phenylisoxazole-4-carboxylic acid moiety, in particular, represents a versatile scaffold for the development of novel therapeutic agents, such as potent xanthine oxidase inhibitors.[2] Its structural rigidity and capacity for diverse chemical modifications make it an attractive building block for drug discovery professionals.
This guide provides a detailed technical overview of a reliable synthetic pathway to 5-phenylisoxazole-4-carboxylic acid and the comprehensive analytical methods required for its structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring a self-validating and reproducible experimental framework.
Part 1: Synthesis of 5-Phenylisoxazole-4-carboxylic acid
The synthesis of the isoxazole core is most effectively achieved through a cyclocondensation reaction. The chosen pathway involves the reaction of a β-ketoester with hydroxylamine, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This method is robust and provides a high degree of regioselectivity.
Core Chemical Principle: Cyclocondensation
The foundational reaction involves the nucleophilic attack of hydroxylamine on a β-ketoester, specifically ethyl benzoylpyruvate (ethyl 2-oxo-3-phenyl-3-oxopropanoate). Hydroxylamine possesses two nucleophilic sites, the nitrogen and the oxygen. In this reaction, the more nucleophilic nitrogen atom initiates the attack on one of the carbonyl carbons of the β-ketoester.[3][4] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring. The final step is a simple ester hydrolysis under basic conditions to yield the desired carboxylic acid.
Caption: Experimental workflow for the synthesis of 5-Phenylisoxazole-4-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-phenylisoxazole-4-carboxylate
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To a solution of ethyl benzoylpyruvate (1.0 eq) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
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Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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The crude ethyl 5-phenylisoxazole-4-carboxylate will precipitate as a solid.
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Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often sufficiently pure for the next step.
Step 2: Hydrolysis to 5-Phenylisoxazole-4-carboxylic acid
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Suspend the crude ethyl 5-phenylisoxazole-4-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (5 volumes).
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Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester spot).[1]
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Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by the slow addition of 2N hydrochloric acid (HCl). Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate.[1]
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Filter the resulting white precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
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For final purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
Data Summary: Synthesis
| Parameter | Value/Description | Rationale |
| Starting Material | Ethyl Benzoylpyruvate | A commercially available β-ketoester providing the necessary carbon backbone. |
| Key Reagents | Hydroxylamine HCl, NaOH | Hydroxylamine for ring formation; NaOH for ester hydrolysis. |
| Solvent | Ethanol, Water | Ethanol is a suitable solvent for the condensation; water is used for hydrolysis and workup. |
| Temperature | Reflux (Step 1), Room Temp (Step 2) | Heat is required to overcome the activation energy for condensation; hydrolysis proceeds efficiently at RT. |
| Typical Yield | 75-85% (overall) | This two-step process is generally efficient. |
Part 2: Characterization of 5-Phenylisoxazole-4-carboxylic acid
A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of physical and spectroscopic methods.
Caption: Analytical workflow for the characterization of 5-Phenylisoxazole-4-carboxylic acid.
Analytical Methodologies & Expected Results
1. Melting Point:
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Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range close to the literature value suggests high purity.
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Expected Outcome: The literature melting point for 5-phenylisoxazole-4-carboxylic acid is 151-155 °C .
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
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Expected Peaks:
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~3300-2500 cm⁻¹ (broad): This is the highly characteristic O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.[5]
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~1760-1690 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[5]
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~1600-1450 cm⁻¹: Absorptions in this region are attributed to C=C and C=N stretching vibrations from the phenyl and isoxazole rings, respectively.
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~1320-1210 cm⁻¹: C-O stretching vibration of the carboxylic acid.[5]
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3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR identifies the chemical environment of carbon atoms.
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Expected ¹H NMR Signals (in DMSO-d₆):
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~13.0 ppm (singlet, broad): The acidic proton of the carboxylic acid (COOH).
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~8.8-9.0 ppm (singlet): The proton on the isoxazole ring (at position 3, if unsubstituted, though in this case it's a quaternary carbon). The proton on the C-H of the isoxazole ring is not present in this specific molecule.
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~7.5-8.0 ppm (multiplet): Protons of the phenyl group.
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Expected ¹³C NMR Signals (in DMSO-d₆):
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~165 ppm: The carbonyl carbon of the carboxylic acid.
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~160-170 ppm: Carbons of the isoxazole ring.
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~125-135 ppm: Carbons of the phenyl group.
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4. Mass Spectrometry (MS):
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Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of the compound, which provides strong evidence for its elemental composition.
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Expected Outcome: The molecular formula is C₁₀H₇NO₃, with a molecular weight of 189.17 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 189.
Data Summary: Characterization
| Technique | Parameter | Expected Result | Significance |
| Melting Point | Range | 151-155 °C | Purity and Identity Confirmation |
| FT-IR | O-H stretch (acid) | ~3300-2500 cm⁻¹ (broad) | Confirms Carboxylic Acid Group |
| C=O stretch (acid) | ~1760-1690 cm⁻¹ (strong) | Confirms Carbonyl Group | |
| ¹H NMR | COOH proton | ~13.0 ppm (broad singlet) | Confirms Carboxylic Acid Proton |
| Aromatic protons | ~7.5-8.0 ppm (multiplet) | Confirms Phenyl Group | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 189 | Confirms Molecular Weight |
References
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Jeyanthi, G. P., et al. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubMed. Available at: [Link]
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Mittersteiner, M., et al. (2019). Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. ResearchGate. Available at: [Link]
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Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]
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Jeyanthi, G. P., et al. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Request PDF. ResearchGate. Available at: [Link]
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Chemical Synthesis Database. (n.d.). ethyl 2-cyano-3-oxo-3-phenylpropanoate. Chemical Synthesis Database. Available at: [Link]
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Conti, M., et al. (1998). Synthesis and pharmacological evaluation of 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]
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Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]
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Bode, J. W. (2012). The mechanism of the α-ketoacid-hydroxylamine amide-forming ligation. PubMed. Available at: [Link]
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Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. Available at: [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]
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The Organic Chemistry Tutor. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Available at: [Link]
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